Home > Products > Screening Compounds P116627 > N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide -

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

Catalog Number: EVT-4381950
CAS Number:
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate

Compound Description: This compound is a salt formed between a protonated bis-benzimidazole derivative and gallic acid (3,4,5-trihydroxybenzoic acid). It's highlighted for its co-crystallization behavior with a neutral bis-benzimidazole molecule and ethyl acetate.

2. 1,3-bis(1H-benzimidazol-2-yl)propane

Compound Description: This compound is a neutral bis-benzimidazole derivative featuring a propane linker connecting the two benzimidazole units. It's studied for its ability to co-crystallize with its protonated salt form and ethyl acetate.

3. [Chloro[tris[(1-ethyl-1H-benzimidazol-2-yl)-methyl]amine]zinc(II)] Tetraphenylborate Acetone

Compound Description: This compound is a zinc complex where the zinc ion is coordinated by a tripodal ligand containing three benzimidazole units linked through a central nitrogen atom. The complex is characterized by its trigonal bipyramidal geometry around the zinc center.

4. 1,4-bis((1H-benzimidazol-2-yl)methyl)-piperazine-2,5-dione

Compound Description: This compound is characterized by two benzimidazole rings linked to a piperazine-2,5-dione core. This structure is studied using X-ray crystallography to understand its solid-state arrangement and potential intermolecular interactions.

5. catena-poly[[[bis[μ-(E)-1,2-bis(1-ethyl-1H-benzimidazol-2-yl)ethene-κ2N3:N3']dicopper(I)]-μ-(E)-1,2-bis(1-ethyl-1H-benzimidazol-2-yl)ethene-κ2N3:N3'] bis(perchlorate) acetonitrile disolvate]

Compound Description: This compound is a copper(I) complex forming a polymeric chain. The repeating unit in the chain consists of two copper(I) ions bridged by three molecules of (E)-1,2-bis(1-ethyl-1H-benzimidazol-2-yl)ethene.

6. N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

Compound Description: This research focuses on synthesizing and evaluating a series of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide derivatives for their anti-inflammatory activity. The study emphasizes the structural characteristics of benzimidazoles, highlighting their fusion of a benzene ring with an imidazole moiety.

7. N,N,N′,N′‐Tetrakis­[(1H‐benzimidazol‐2‐yl)­methyl]­ethane‐1,2‐di­amine

Compound Description: This compound features four benzimidazole rings connected to a central ethane-1,2-diamine core. The molecule is characterized by its crystal structure, which reveals its symmetrical arrangement and intermolecular hydrogen bonding patterns.

8. 1-[(1H-benzimidazol-2-yl)methyl]-1H-1,2,4-triazole

Compound Description: This compound is a ligand that coordinates to a cadmium ion in the described complex. This ligand features both benzimidazole and triazole rings, connected by a methylene linker.

9. 1,2-Bis(5-methyl/chloro-1 H -benzimidazol-2-yl)ethanols

Compound Description: These compounds represent a class of asymmetric bis-benzimidazoles. They are studied for their coordination chemistry, forming complexes with metal ions like Co(II), Pd(II), and Zn(II).

10. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-one

Compound Description: This compound serves as a scaffold for developing novel antimicrobial agents. Modifications at position 3 of this compound with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents led to derivatives with enhanced antimicrobial activity compared to the parent compound.

11. rac-Dichlorido[3-ethoxy-3-(1-ethyl-1H-benzimidazol-2-yl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole]copper(II)

Compound Description: This copper(II) complex is characterized by a chiral bis(benzimidazole) ligand. The complex is studied for its structural features, including the chelation of the ligand to the copper ion and the overall geometry of the complex.

12. 1, 4-bis-(5-H/methyl/chloro-1H-benzimidazol- 2-yl)-1, 2, 3, 4-butanetetraols

Compound Description: This family of compounds represents a series of bis-benzimidazoles. They act as tetradentate ligands, coordinating to metal ions such as Cd(II) and Hg(II) through their hydroxyl oxygen atoms.

13. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

Compound Description: This compound, containing an imidazole ring, is synthesized by introducing a N-tosylbenzylimine moiety at position 2 of a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate. This reaction demonstrates a novel synthetic method for creating 2-substituted 5-nitroimidazole derivatives.

14. (S,S)‐1,2‐dimethoxy‐1,2‐bis­(1‐methyl‐1H‐benzimidazol‐2‐yl)ethane

Compound Description: This chiral compound is a ligand used to form a palladium(II) complex. It features two benzimidazole rings connected through a central ethane unit with methoxy substituents.

15. 1,2-bis-(5-H/methyl/chloro/nitro- 1H-benzimidazol-2-yl)-1,2-ethanediols

Compound Description: This series of compounds consists of bis-benzimidazole derivatives featuring an ethanediol linker. They are studied for their ability to form complexes with vanadium(III) chloride, acting as bidentate ligands that coordinate through the oxygen atoms of their hydroxyl groups.

16. (1H-benzimidazol-2-yl-methyl)phosphonate

Compound Description: This compound features a benzimidazole ring directly attached to a methylphosphonate group. It's studied for its acid-base properties, particularly the intramolecular hydrogen bonding between the benzimidazole nitrogen and the phosphonate group.

17. 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole

Compound Description: This compound consists of benzimidazole and benzotriazole rings connected through an ethylene linker. Its crystal structure is studied, revealing intermolecular hydrogen bonds and π-π stacking interactions that contribute to its solid-state packing.

18. N,N-bis((1H-benzimidazol-2-yl)methyl)-p-nitrobenzamide

Compound Description: This compound features two benzimidazole rings linked to a p-nitrobenzamide moiety. This molecule, along with its metal complexes, is studied for its reactivity in alcoholysis reactions.

19. catena-Poly[(chloridozinc)-μ-5-(1-methyl-1H-benzimidazol-2-yl-κN 3)-1,2,3-triazol-1-ido-κ2 N 1:N 3]

Compound Description: This zinc(II) coordination polymer incorporates a benzimidazole unit linked to a triazole ring. It highlights the role of benzimidazole derivatives in constructing supramolecular architectures through coordination bonds and non-covalent interactions.

20. 1-(Cyclo­hex-1-en-1-yl)-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)meth­yl]-1H-benzimidazol-2(3H)-one

Compound Description: This compound is characterized by a benzimidazole ring system linked to a triazole ring and a cyclohexenyl group. It is investigated for its structural features, particularly the orientation of the different ring systems relative to each other.

21. [Co(C20H22N4O2)2][ClO4]2 · 2CH3OH

Compound Description: This compound is a cobalt(II) complex containing a ligand with two benzimidazole units linked by an ethane bridge with methoxy substituents. This complex is characterized by its crystal structure, revealing a distorted octahedral coordination geometry around the cobalt(II) ion.

Compound Description: This compound, chemically named as 4-[2-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-dimethylbenzeneacetic acid, is a benzimidazole derivative designed for its potential to treat histamine-mediated allergic reactions and pathological conditions in mammals. The research focuses on a specific polymorph of this compound, highlighting its unique solid-state properties and pharmaceutical applications.

23. Methyl N-[5-(3'-Iodobenzoyl)-1H-Benzimidazol-2-yl]carbamate

Compound Description: This benzimidazole derivative shows potential as an anti-cancer agent by interfering with microtubule function. It exhibits potent cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma. Its structural features, particularly the presence of iodine, allow for potential applications in both imaging and therapeutic radionuclide incorporation, making it a promising candidate for theranostic approaches to cancer treatment. [, , ]

24. catena-Poly[[[bis{1-[(1H-benzimidazol-2-yl)methyl]-1H-tetrazole-κN3}zinc(II)]-μ-hexane-1,6-dicarboxylato-κ4O1,O1':O6,O6'] monohydrate]

Compound Description: This compound is a one-dimensional zinc(II) coordination polymer incorporating both benzimidazole and tetrazole rings. It's synthesized by reacting zinc acetate with 1-[(1H-benzimidazol-2-yl)methyl]-1H-tetrazole and adipic acid. The polymer features zinc ions bridged by adipate ligands, with the benzimidazole-tetrazole units coordinating to the zinc centers in a monodentate fashion.

25. 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid

Compound Description: This compound contains a benzimidazole ring linked to a benzoic acid moiety. It's studied using both experimental and theoretical methods, focusing on its optimized geometry, electronic structure, and vibrational characteristics. This research aims to understand its chemical reactivity and potential applications, particularly in drug design, by examining its molecular orbitals, excitation energies, and intermolecular interactions.

26. 2-(2-{3-Chloro-4[1-(Arylamido/Imido-Alkyl)-1h-Benzimidazol-2-Yl] Phenyl} Ethyl) Isoindol-1, 3-Diones

Compound Description: This series of benzimidazole derivatives is designed to target the Japanese Encephalitis Virus (JEV). The compounds are synthesized through a multi-step process and are characterized to confirm their structures. These derivatives are then evaluated for their antiviral activity against JEV, providing insights into the potential of benzimidazole-based compounds as antiviral agents.

27. 4-(2-Chloroquinolin-3-Yl)-6-(6-Methyl-1H-Benzimidazol-2-Yl)Pyrimidin-2-Amines

Compound Description: This series of compounds features a benzimidazole ring linked to a pyrimidine core, which is further substituted with a chloroquinoline group. These compounds are evaluated for their anthelmintic activity, showing promising results against the earthworm Pheretima posthuma.

28. 1-[(1H-benzimidazol-2-yl)methyl]-1H-imidazole

Compound Description: This compound features both benzimidazole and imidazole rings connected by a methylene linker. It acts as a ligand in a zinc complex, highlighting the coordination ability of these heterocyclic systems.

29. 2-methyl-1Hbenzimidazole

Compound Description: This simple benzimidazole derivative is investigated for its antioxidant, cytotoxic, and antimicrobial activities. It exhibits moderate antioxidant activity and promising cytotoxic effects against certain cancer cell lines. Its relatively simple structure makes it a useful starting point for further modifications and investigations into the biological properties of benzimidazole-based compounds.

30. 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

Compound Description: This compound features a benzimidazole ring connected to a phenol group through a methoxy linker. Its structure is characterized by X-ray crystallography, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to its solid-state arrangement.

31. 2-(1H-benzimidazol-2-yl)-phenol derivatives

Compound Description: This family of compounds consists of benzimidazole rings linked to a phenol moiety with various substitutions. They are used to prepare iron (II) complexes and studied for their catalytic activity in ethylene oligomerization reactions.

32. 5-Acetyl-2-{[(1H-benzimidazol-2-yl)meth­yl]sulfan­yl}-4-(4-meth­oxy­phen­yl)-6-methyl­pyridine-3-carbonitrile

Compound Description: This benzimidazole derivative features a complex structure with a pyridine ring linked to a benzimidazole through a sulfur atom.

33. 2-Chloro-3-[3-(6-Methyl-1H-Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinolines

Compound Description: This family of compounds contains a benzimidazole ring linked to a pyrazole ring, which is further substituted with a chloroquinoline group. These compounds exhibit moderate to good antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

34. 4-Arylidene-1-(4-Phenylselenazol-2-yl)-3-Methyl-1H-Pyrazol-5(4H)-Ones

Compound Description: This series of compounds, containing a pyrazole ring, is synthesized through a green and efficient four-component condensation reaction involving a phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde. This method highlights an environmentally friendly approach to synthesizing complex heterocyclic compounds with potential applications in various fields.

35. [(Cl)2Mn(RCOOET)], RCOOET= Ethyl-5-Methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate

Compound Description: This manganese complex features a complex organic ligand containing a pyrazole ring. This complex acts as a catalyst in the oxidation of phenol or catechol to o-quinone, mimicking the activity of enzymes like catecholase and tyrosinase.

Properties

Product Name

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

IUPAC Name

N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]formamide

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C17H16ClN3O2/c18-13-5-1-4-8-16(13)23-10-9-21-15-7-3-2-6-14(15)20-17(21)11-19-12-22/h1-8,12H,9-11H2,(H,19,22)

InChI Key

HGVIAPGGRGNCOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CNC=O

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CNC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.